3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, characterized by a bicyclic core with fused pyrazole and pyrimidine rings. Key structural features include:
- 3-(4-Fluorophenyl) substituent: Enhances lipophilicity and electronic effects via the electron-withdrawing fluorine atom.
- 2,5-Dimethyl groups: Improve metabolic stability and steric bulk.
Properties
IUPAC Name |
3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c1-13-11-19(24-17-5-4-6-18(12-17)27-3)26-21(23-13)20(14(2)25-26)15-7-9-16(22)10-8-15/h4-12,24H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKRYZDCVYKDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=CC=C3)OC)C)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their antiproliferative activity against prostate cancer cell lines. They have shown to interact with the androgen receptor target gene prostate-specific antigen (PSA) in LNCaP cells.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions. The nature of these interactions is largely dependent on the specific structure and functional groups of the compound.
Biological Activity
The compound 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This article provides an in-depth analysis of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular structure of this compound can be summarized as follows:
- Chemical Formula : CHFNO
- Molecular Weight : 325.36 g/mol
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in anticancer therapy. For instance, a synthesized library of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines demonstrated promising anticancer effects against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231. The best-performing compound showed an IC value of 15.3 µM against MCF-7 cells .
Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In a comparative study with standard drugs such as Indomethacin, certain derivatives exhibited comparable anti-inflammatory activity (83.4% inhibition) . This suggests that modifications to the pyrazolo[1,5-a]pyrimidine scaffold can enhance its therapeutic potential.
Antioxidant Properties
Molecular docking studies have indicated that compounds within this family possess significant antioxidant capabilities. The presence of electron-withdrawing groups like fluorine enhances the electrophilic nature of these compounds, making them effective in scavenging free radicals .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have shown to inhibit dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine synthesis in rapidly dividing cells .
- Modulation of Signaling Pathways : The compound may interfere with various signaling pathways involved in cell proliferation and apoptosis.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of pyrazolo[1,5-a]pyrimidine derivatives. These studies revealed that specific substitutions on the pyrazole ring significantly influenced their anticancer activity. For example, compounds with methoxy and fluorine substituents exhibited enhanced activity compared to their unsubstituted counterparts .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine exhibit significant anticancer properties. Studies have demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
Table 1: Cytotoxic Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | C6 Glioma | 5.13 | Apoptosis |
| Compound B | Colon Cancer | 8.34 | Cell Cycle Arrest |
| Compound C | Breast Cancer | 6.50 | Apoptosis |
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory pathways. Pyrazolo[1,5-a]pyrimidine derivatives can inhibit key enzymes involved in inflammation, such as COX-2 and LOX, making them potential candidates for treating inflammatory diseases.
Case Study:
A study conducted on a derivative of the compound demonstrated a reduction in inflammatory markers in animal models of arthritis, suggesting its utility as an anti-inflammatory agent.
Neurological Applications
There is growing interest in the neuroprotective effects of pyrazolo[1,5-a]pyrimidine compounds. Preliminary studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's disease.
Table 2: Neuroprotective Effects
| Compound Name | Model Used | Observed Effect |
|---|---|---|
| Compound D | SH-SY5Y Cells | Increased cell viability |
| Compound E | Mouse Model | Reduced neuroinflammation |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 7-amino group and halogenated aromatic rings enable multiple nucleophilic substitution pathways:
Key findings:
-
The 4-fluorophenyl group enhances electrophilicity at the para position, facilitating cross-coupling reactions.
-
Steric hindrance from 2,5-dimethyl groups limits reactivity at the pyrimidine ring's 3-position .
Oxidation and Reduction Pathways
The methyl groups and aromatic systems participate in redox reactions:
| Reaction | Reagents/Conditions | Outcome | Applications |
|---|---|---|---|
| Methyl Group Oxidation | KMnO₄, H₂O, 60°C, 8h | Carboxylic acid formation at 2/5-methyl positions | Prodrug synthesis |
| Nitro Group Reduction | H₂, Pd/C, EtOH, rt, 3h | 7-amino group reduction to NH₂ with retained fluorophenyl moiety | Bioactive intermediate production |
Notable observations:
-
Methoxy groups remain stable under mild oxidative conditions.
-
Catalytic hydrogenation preserves the pyrazolo-pyrimidine core integrity .
Halogenation and Cycloaddition
Halogenation at reactive sites enables further functionalization:
| Process | Reagents | Position Modified | Key Products |
|---|---|---|---|
| Electrophilic Iodination | NIS, CHCl₃, 50°C, 6h | C-6 of pyrimidine | 6-iodo derivatives for Suzuki-Miyaura couplings |
| [3+2] Cycloaddition | NaN₃, CuI, DMSO, 100°C, 24h | Triazole formation | Hybrid structures with enhanced kinase inhibition |
Studies demonstrate:
-
Iodination at C-6 improves cross-coupling efficiency for library synthesis .
-
Click chemistry modifications enhance binding to ATP pockets in kinases .
Acid/Base-Mediated Transformations
pH-sensitive reactions modify solubility and bioavailability:
Protonation Studies:
-
The 7-amino group (pKa ≈ 4.2) undergoes protonation in acidic media, enabling salt formation with HCl/H₂SO₄.
-
Methoxy groups deprotonate under strong basic conditions (pH >12), leading to demethylation side reactions.
Comparative Reactivity Table
Reactivity trends relative to structural analogs:
| Modification Site | Reactivity Rate | Influencing Factors |
|---|---|---|
| 4-Fluorophenyl ring | High | Electron-withdrawing effect enhances electrophilicity |
| 3-Methoxyphenyl group | Moderate | Steric shielding by methoxy reduces accessibility |
| Pyrazolo-pyrimidine core | Low | Conjugation stabilizes π-system against addition |
Synthetic Optimization Data
Key parameters for high-purity synthesis:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 80-100°C | <70°C: <50% yield |
| Solvent Polarity | ε >20 (e.g., DMF) | Low polarity: Poor dissolution |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Higher loading accelerates side reactions |
Comparison with Similar Compounds
Anti-Mycobacterial Pyrazolo[1,5-a]pyrimidines
Compounds with substitutions at the 3- and 5-positions of the pyrazolo[1,5-a]pyrimidine core exhibit significant anti-mycobacterial activity. Key examples include:
Key Trends :
CRF1 Receptor Antagonists
Pyrazolo[1,5-a]pyrimidines with bulky N-substituents show CRF1 receptor antagonism:
Key Insights :
- Methoxy groups on the 3-aryl ring (e.g., MPZP) enhance receptor binding via hydrophobic interactions.
Structural Analogues with Varied Aryl Substitutions
Comparative physicochemical properties of related compounds:
Trends :
- Methoxy groups reduce LogP (increase polarity) compared to halogenated analogs.
- The 3-methoxyphenyl group in the target compound may confer intermediate solubility between 4-methoxyphenyl and halogenated derivatives .
Q & A
What are the standard synthetic routes for preparing 3-(4-fluorophenyl)-N-(3-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine?
Answer:
The synthesis typically involves two key steps:
- Core formation : Cyclization of precursors (e.g., pyrazolo[1,5-a]pyrimidine derivatives) under controlled conditions. For example, Suzuki-Miyaura cross-coupling is employed to introduce aryl substituents (e.g., 4-fluorophenyl) at the 3-position .
- Amine functionalization : Substitution at the 7-position using nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination with 3-methoxyphenylamine. Reaction optimization includes temperature control (60–100°C), solvent selection (e.g., ethanol or DMF), and catalysts (e.g., Pd-based catalysts for coupling) .
Which analytical techniques are critical for structural characterization and purity assessment of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing between N- and C-substituted groups) .
- X-ray Crystallography : Resolves absolute configuration and molecular packing, critical for structure-activity relationship (SAR) studies .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95%) .
- HPLC : Assesses radiochemical purity (>99%) in radiolabeled analogs for receptor-binding studies .
What initial biological activities have been reported for this compound and related analogs?
Answer:
- CRF1 Receptor Antagonism : Pyrazolo[1,5-a]pyrimidines like MPZP (a structural analog) show high affinity for corticotropin-releasing factor type 1 (CRF1) receptors, with IC50 values <100 nM in competitive binding assays .
- Enzyme Inhibition : Trifluoromethyl-substituted analogs exhibit inhibitory activity against kinases or metabolic enzymes (e.g., carbonic anhydrase), often linked to anticancer potential .
- Neuropharmacological Effects : In rodent models, CRF1 antagonists reduce anxiety-like behavior, measured via elevated plus maze or social interaction tests .
How can researchers optimize binding affinity and selectivity through substituent variation?
Answer:
- Substituent Screening : Replace the 4-fluorophenyl or 3-methoxyphenyl groups with boronic acid derivatives (e.g., p-tolyl, 4-isopropylphenyl) to modulate lipophilicity and steric bulk. For example, 4-methoxyphenyl enhances solubility but may reduce CNS penetration .
- Fluorine Scanning : Introduce fluorine at meta/para positions to improve metabolic stability and receptor binding via halogen bonding .
- Radiolabeling : Incorporate 18F isotopes (e.g., [18F]27) for PET imaging to quantify receptor occupancy in vivo .
How should researchers design in vivo studies to evaluate neuropharmacological effects?
Answer:
- Animal Models : Use CRF-overexpressing transgenic mice or stress-induced anxiety models (e.g., chronic mild stress) .
- Dosing Strategy : Administer the compound intraperitoneally (1–10 mg/kg) and compare with positive controls (e.g., MPZP). Monitor plasma and brain concentrations to confirm blood-brain barrier (BBB) penetration .
- Behavioral Endpoints : Quantify anxiety reduction via open-field test or corticosterone levels post-administration .
How can contradictions between in vitro and in vivo data be resolved?
Answer:
- Metabolic Stability Assays : Use liver microsomes to identify rapid clearance or metabolite interference (e.g., CYP450-mediated oxidation) .
- Protein Binding Studies : Measure free fraction in plasma to explain reduced efficacy in vivo despite high in vitro potency .
- Receptor Occupancy Imaging : Radiolabeled analogs (e.g., [18F]27) validate target engagement in live tissue, addressing discrepancies between binding assays and functional outcomes .
What methodologies are recommended for evaluating pharmacokinetics and BBB penetration?
Answer:
- Lipophilicity Measurement : LogP values (e.g., 2.5–3.5) predict BBB penetration. Adjust substituents (e.g., replace methoxy with trifluoromethyl) to optimize .
- Bioavailability Studies : Oral and IV dosing in rodents with LC-MS/MS quantification of plasma and brain levels .
- P-glycoprotein (P-gp) Assay : Test efflux transporter involvement using MDCK-MDR1 cells to identify compounds susceptible to active extrusion .
What strategies are effective for toxicity assessment in preclinical development?
Answer:
- In Vitro Cytotoxicity : Screen against HepG2 (liver) and HEK293 (kidney) cells at 10–100 µM for 48 hours .
- Genotoxicity Assays : Ames test for mutagenicity and micronucleus assay for chromosomal damage .
- In Vivo Acute Toxicity : Single-dose escalation in rodents (up to 100 mg/kg) with 14-day observation for mortality or organ pathology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
